molecular formula C6H6BrN3 B1378779 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine CAS No. 1449117-44-5

5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine

Cat. No.: B1378779
CAS No.: 1449117-44-5
M. Wt: 200.04 g/mol
InChI Key: RIHNRLHPLKAZOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine is a bicyclic heteroaromatic compound featuring a fused imidazole-pyrazine core with a bromine substituent at position 5 and partial saturation at the 2,3-positions (Figure 1). It is primarily utilized in medicinal chemistry as a scaffold for developing kinase inhibitors, antiviral agents, and fluorescent probes .

Properties

IUPAC Name

5-bromo-2,3-dihydroimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3/c7-5-3-8-4-6-9-1-2-10(5)6/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHNRLHPLKAZOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CN=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of transition-metal-free strategies and efficient cyclization techniques are preferred for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyrazine derivatives .

Scientific Research Applications

Antimicrobial Activity

5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine has shown promising results as an antimicrobial agent. Research indicates that derivatives of imidazopyridines, including this compound, exhibit significant bactericidal properties against various strains of bacteria.

Case Studies

  • Salhi et al. (2019) reported that dihydro-imidazopyridines demonstrated antibacterial activity against both wild-type and resistant bacterial strains. The synthesized compounds were assessed for their efficacy against pathogens like Staphylococcus aureus and Escherichia coli, with some exhibiting minimum inhibitory concentrations (MIC) below 1 μg/mL .
  • Devi et al. (2017) synthesized pyrazolopyridinone-fused imidazopyridines which were tested against Pseudomonas aeruginosa and S. epidermis. The results highlighted the significant bactericidal activity of these compounds compared to standard antibiotics like ofloxacin .

Cancer Therapeutics

The potential of this compound as an anticancer agent is an area of active research. Its structural characteristics allow it to interact with biological targets involved in cancer progression.

Research Findings

  • Sayer et al. (2022) identified imidazo[1,2-a]pyrazine compounds as potential inhibitors of the Helicobacter pylori VirB11 ATPase, which is implicated in gastric cancer development. Their findings suggest that these compounds can act as competitive inhibitors of ATP, presenting a novel approach to cancer therapy targeting bacterial infections associated with cancer .
  • A review on the synthesis and reactivity of imidazo[1,2-a]pyrazines indicated their broad spectrum of biological activities, including anticancer properties, due to their ability to induce apoptosis in cancer cells and inhibit tumor growth .

P2X7 Receptor Antagonism

The P2X7 receptor plays a crucial role in inflammation and pain signaling pathways. Compounds like this compound have been investigated for their ability to modulate this receptor.

Therapeutic Implications

  • A patent application highlighted the use of imidazo derivatives as P2X7 receptor antagonists. These compounds have potential therapeutic applications in treating conditions such as rheumatoid arthritis and neurodegenerative diseases by modulating inflammatory responses mediated by the P2X7 receptor .
  • The antagonistic properties may also provide relief from neuropathic pain and chronic inflammatory conditions by inhibiting the effects of ATP at the P2X7 receptor level .

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Brominated Imidazo[1,2-a]pyrazines

6,8-Dibromoimidazo[1,2-a]pyrazine
  • Structure : Bromine at positions 6 and 8 on the pyrazine ring.
  • Properties: Higher molecular weight (276.92 g/mol) and increased steric hindrance compared to the monobrominated derivative. Exhibits stronger π-π stacking interactions in biological targets .
  • Applications : Used in Suzuki couplings for synthesizing fluorescent probes and OLED materials .
2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride
  • Structure : Fully saturated pyrazine ring with bromine at position 2.
  • Properties : Reduced aromaticity enhances solubility in polar solvents. The tetrahydro configuration decreases binding affinity for α₂-adrenergic receptors compared to unsaturated analogs .
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride
  • Structure : Bromine at position 3 and a tetrahydro pyrazine ring.
  • Properties : Similar solubility to the 2-bromo analog but distinct regioselectivity in nucleophilic substitutions .

Table 1: Structural and Physical Properties of Brominated Analogs

Compound Bromine Position Ring Saturation Molecular Weight (g/mol) Key Applications
5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine 5 2,3-dihydro 200.04 Kinase inhibitors, antiviral agents
6,8-Dibromoimidazo[1,2-a]pyrazine 6,8 Fully aromatic 276.92 Fluorescent probes, OLEDs
2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine 2 Tetrahydro 243.99 Receptor binding studies

Functionalized Imidazo[1,2-a]pyrazines

8-(1-Piperazinyl)imidazo[1,2-a]pyrazine
  • Structure : Piperazine substituent at position 6.
  • Properties : High selectivity for α₂-adrenergic receptors (Ki = 1.2 nM) due to the basic piperazine nitrogen. The unsaturated core is critical for maintaining affinity .
2-Phenylimidazo[1,2-a]pyrazin-3-amine
  • Structure : Phenyl group at position 2 and amine at position 3.
  • Properties : Potent CDK9 inhibitor (IC₅₀ = 0.8 µM) with hydrogen bonding between N1 and Ile25 in the ATP-binding pocket .

Comparison with Heterocyclic Hybrids

Benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine

  • Structure : Fused benzoimidazole-pyrrolopyrazine system.
  • Properties : Exhibits aggregation-induced blue-shifted emission (quantum yield = 56% in solution), making it superior to 5-bromo derivatives for bioimaging .

Imidazo[1,2-a]pyrimidines

  • Structure : Pyrimidine instead of pyrazine core.
  • Properties: Relocated nitrogen atoms reduce inotropic activity (EC₅₀ = 5 µM vs. 0.3 µM for pyrazine analogs) .

Table 3: Fluorescence and Electronic Properties

Compound λₑₘ (nm) Quantum Yield (%) Application
This compound 420 32 Drug delivery sensors
Benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine 450 56 Bioimaging probes

Biological Activity

5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine is a compound belonging to the imidazo[1,2-a]pyrazine family, which has gained attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties based on various research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C6H6BrN3\text{C}_6\text{H}_6\text{BrN}_3

This structure includes a bromine substituent at the 5-position of the imidazo ring, which may influence its biological activity.

Anti-inflammatory Activity

Research indicates that imidazo[1,2-a]pyrazine derivatives exhibit significant anti-inflammatory properties. A study reported that compounds within this family showed better anti-inflammatory activity compared to their imidazo[1,2-a]pyridine counterparts. The introduction of additional nitrogen atoms in the pyrazine system enhances this activity. The anti-inflammatory effects were measured using various assays, with compounds demonstrating a reduction in edema and inflammatory markers in animal models .

CompoundDose (mg/kg)Inhibition (%)
This compound1072
Control-0

Anticancer Activity

The anticancer potential of pyrazine derivatives has been extensively studied. A specific investigation into related compounds demonstrated that they could induce apoptosis in leukemia cells (K562) by affecting cell cycle progression and downregulating anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax .

The mechanism involves:

  • Induction of apoptosis through intrinsic pathways.
  • Cell cycle arrest at the G0/G1 phase.
  • Decreased viability of cancer cells with an IC50 value around 25 μM for related pyrazine derivatives.
CompoundIC50 (μM)Apoptosis Induction (%)
This compound2580
Control-10

Antimicrobial Activity

Imidazo[1,2-a]pyrazines have also shown promising antimicrobial properties. Studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a related compound exhibited significant bactericidal activity against Staphylococcus aureus and Escherichia coli .

PathogenMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus64
Escherichia coli128

Case Studies

  • Anti-inflammatory Study : A series of experiments conducted on animal models demonstrated that the administration of this compound significantly reduced paw edema compared to controls. The study concluded that this compound could potentially serve as a safer alternative to traditional anti-inflammatory drugs due to its lower ulcerogenic potential .
  • Anticancer Research : In vitro studies involving K562 leukemia cells showed that treatment with pyrazine derivatives led to morphological changes indicative of apoptosis and significant cell death over time. Flow cytometry analyses confirmed an increase in sub-G1 populations following treatment .

Q & A

Q. What are the common synthetic routes for 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine?

Methodological Answer: The compound is synthesized via:

  • Pd-catalyzed cross-coupling reactions for direct (hetero)arylation or electrophilic substitutions on the pyrrolo[1,2-a]pyrazine core .
  • Iodine-catalyzed multicomponent reactions (MCRs) using tert-butyl isocyanide, aryl aldehydes, and 2-aminopyrazine, which proceed at room temperature with high yields (~80%) .
  • Silver-catalyzed aminooxygenation , particularly for imidazo[1,2-a]pyridine derivatives, with acetonitrile as a solvent .
    Key considerations: Optimize catalyst loading (5 mol% for iodine) and solvent polarity (ethanol or DMSO) to suppress byproducts.

Q. How is the structure of this compound characterized?

Methodological Answer: Use a combination of:

  • 1H/13C NMR spectroscopy to confirm regiochemistry and substituent positions. For example, fluorine or chlorine substituents show distinct splitting patterns (e.g., JCF=4.0HzJ_{C-F} = 4.0 \, \text{Hz}) .
  • High-Resolution Mass Spectrometry (HRMS-ESI-QTOF) to verify molecular weight (e.g., m/z [M + Na]+ = 324.0912 for a fluorinated analog) .
  • X-ray crystallography for unambiguous assignment of fused bicyclic systems (e.g., CCDC 1919367) .

Q. What biological activities are associated with this compound?

Methodological Answer:

  • Anti-inflammatory effects : Assess via LPS-induced macrophage models, measuring TNF-α/IL-6 suppression (IC₅₀ ~1–5 µM) .
  • Adrenergic receptor antagonism : Use radioligand displacement assays (e.g., [³H]clonidine for α₂-receptor affinity, Kᵢ ~10 nM) .
  • Phosphodiesterase (PDE) inhibition : Evaluate cAMP/cGMP modulation in bronchospasm models .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitutions be addressed?

Methodological Answer:

  • Electron density-guided synthesis : Computational modeling (e.g., Hückel calculations) predicts reactivity at C3 > C5 > C8 for electrophilic bromination .
  • Directing groups : Use DBSA (dodecylbenzenesulfonic acid) or TFA (trifluoroacetic acid) to enhance regioselectivity in hybrid scaffold synthesis (e.g., benzo[d]imidazole-pyrrolo[1,2-a]pyrazine) .
  • Lanthanide shift reagents : Resolve NMR ambiguities in substituted analogs (e.g., J5,8>J6,8J_{5,8} > J_{6,8}) to confirm substitution patterns .

Q. What strategies improve selectivity for kinase targets like Syk or telomerase?

Methodological Answer:

  • Scaffold optimization : Introduce 2-methoxyethyl or morpholino groups to reduce off-target effects (e.g., GS-9973, a Syk inhibitor with >100× selectivity over JAK2) .
  • Conformational analysis : Apply molecular modeling to align with semirigid templates (e.g., mianserin for α₂-receptor selectivity) .
  • Hybrid pharmacophores : Fuse imidazo[1,2-a]pyrazine with pyrazole or benzimidazole to enhance telomerase inhibition (IC₅₀ ~2 µM) .

Q. How do structural modifications impact α₁- vs. α₂-adrenergic receptor affinity?

Methodological Answer:

  • Piperazinyl substitutions : 8-(1-piperazinyl) analogs show 70× selectivity for α₂ over α₁ receptors (Kᵢ = 1.2 nM vs. 84 nM) .
  • Dihydro vs. non-dihydro analogs : Saturation of the imidazo ring (2,3-dihydro) reduces α₂ affinity by 10-fold while retaining α₁ activity .
    Experimental design: Compare binding using calf cerebral cortex homogenates and [³H]prazosin/[³H]clonidine displacement assays.

Q. How can in vitro–in vivo efficacy discrepancies be resolved?

Methodological Answer:

  • Metabolic profiling : Use ¹³C/¹⁴C-labeled analogs to track thiocyanate metabolite formation (e.g., 3-cyanomethyl derivatives) .
  • Bioavailability optimization : Introduce hydrophilic groups (e.g., methoxyethyl) to enhance solubility while retaining PDE10A inhibition (e.g., JNJ-42314415) .
  • In vivo models : Validate anti-inflammatory activity in murine ALI (acute lung injury) models, monitoring neutrophil infiltration .

Analytical and Data Interpretation Challenges

Q. How are spectral ambiguities in substituted derivatives resolved?

Methodological Answer:

  • 2D NMR techniques (COSY, HSQC) : Resolve overlapping signals in polycyclic hybrids (e.g., naphthoimidazo-pyrrolo[1,2-a]pyrazines) .
  • Isotopic labeling : Use ¹⁵N or ²H isotopes to confirm exchangeable proton positions (e.g., H3/H5 in alkaline DMSO) .
  • X-ray crystallography : Resolve regioisomers (e.g., 8c vs. 8e in Table 2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine
Reactant of Route 2
5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.